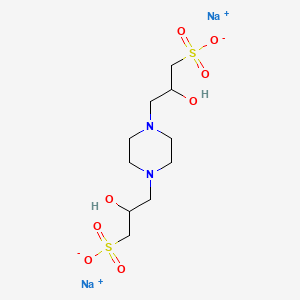

POPSO disodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;2-hydroxy-3-[4-(2-hydroxy-3-sulfonatopropyl)piperazin-1-yl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O8S2.2Na/c13-9(7-21(15,16)17)5-11-1-2-12(4-3-11)6-10(14)8-22(18,19)20;;/h9-10,13-14H,1-8H2,(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRCLLXGMGEVHS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(CS(=O)(=O)[O-])O)CC(CS(=O)(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

POPSO Disodium Salt: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

POPSO (Piperazine-N,N′-bis(2-hydroxypropanesulfonic acid)) disodium salt is a zwitterionic biological buffer widely utilized in biochemical, molecular biology, and cell culture applications. Its primary function is to maintain a stable pH in the physiological range, which is critical for the integrity and function of biological systems under investigation. This technical guide provides an in-depth overview of the core properties, applications, and relevant experimental contexts of POPSO disodium salt. It includes a summary of its physicochemical properties, detailed insights into its use in specific research areas, and a discussion of its potential biological effects.

Core Properties of this compound

This compound is valued in research for its desirable characteristics as a biological buffer. These properties are summarized in the tables below, compiled from various supplier technical data sheets.[1][2][3][4]

Table 1: General and Chemical Properties

| Property | Value | Reference |

| Chemical Name | Piperazine-N,N′-bis(2-hydroxypropanesulfonic acid) disodium salt | [2] |

| CAS Number | 108321-07-9 | [2] |

| Molecular Formula | C₁₀H₂₀N₂Na₂O₈S₂ | [2] |

| Molecular Weight | 406.384 g/mol | [2] |

| Appearance | White crystalline powder | |

| pKa (25 °C) | 7.8 | |

| Useful pH Range | 7.2 - 8.5 | [5] |

Table 2: Specifications and Purity

| Parameter | Specification | Reference |

| Purity (Titration) | ≥ 97.0% to ≥99% | [1] |

| Water Content (KF) | ≤ 5% | [1] |

| Heavy Metals (as Pb) | ≤ 0.0005% | [1] |

| Solubility (10% in Water) | Clear and complete | [1] |

Table 3: Storage and Handling

| Condition | Recommendation | Reference |

| Storage Temperature | Room Temperature (18-25°C) | [1][3] |

| Shipping Conditions | Ambient | [3] |

| Safety Precautions | Standard laboratory practices; wear protective gloves and eye/face protection. |

Applications in Biological Research

This compound is a versatile buffering agent employed in a variety of research applications, primarily due to its ability to maintain a stable pH environment without significantly interfering with biological processes.[6]

General Use as a Biological Buffer

The zwitterionic nature of POPSO, coupled with its pKa of 7.8, makes it an excellent buffer for maintaining physiological pH in a range of experimental systems, including cell culture, enzyme assays, and electrophoretic studies.[5] Its high water solubility and minimal interaction with metal ions are advantageous in many biochemical and molecular biology protocols.

Inhibition of Anion Uniport in Mitochondria

POPSO has been identified as a marked inhibitor of anion uniport across the inner mitochondrial membrane.[5] This property is particularly relevant in studies of mitochondrial bioenergetics and transport processes. The inhibition of chloride uniport by POPSO has been quantified with an IC50 value of 24 mM.[5]

Studies on Heavy Metal Toxicity in Algae

Research has indicated that POPSO can enhance the uptake and toxicity of copper in algae, leading to impairment of the mitochondrial inner membrane.[5] This application is significant in ecotoxicological studies investigating the impact of heavy metals on aquatic microorganisms. The presence of a zwitterionic buffer like POPSO can influence the bioavailability and subsequent cellular effects of metal ions.

Experimental Protocols

General Buffer Preparation

Objective: To prepare a stock solution of POPSO buffer at a desired concentration and pH.

Materials:

-

This compound powder

-

High-purity, deionized water

-

Calibrated pH meter

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment

-

Volumetric flasks and magnetic stirrer

Procedure:

-

Weigh the required amount of this compound powder to achieve the desired molar concentration in the final volume.

-

Dissolve the powder in approximately 80% of the final volume of deionized water in a beaker with a magnetic stir bar.

-

Stir the solution until the powder is completely dissolved.

-

Monitor the pH of the solution using a calibrated pH meter.

-

Adjust the pH to the desired value using small volumes of HCl or NaOH.

-

Once the target pH is reached and stable, transfer the solution to a volumetric flask.

-

Add deionized water to the final volume mark.

-

Stopper the flask and invert several times to ensure thorough mixing.

-

The buffer solution is now ready for use or can be stored at room temperature.

Conceptual Workflow for Anion Uniport Inhibition Assay

The following workflow describes a conceptual approach to studying the inhibitory effect of POPSO on mitochondrial anion transport.

Caption: Conceptual workflow for an anion uniport inhibition assay using POPSO.

Conceptual Workflow for Algal Copper Toxicity Assay

This diagram outlines a generalized workflow for assessing the influence of POPSO on copper toxicity in algal cultures.

Caption: Conceptual workflow for an algal copper toxicity assay involving POPSO.

Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature specifically detailing the modulation of intracellular signaling pathways by this compound. While it is known to affect mitochondrial membrane transport, the downstream signaling consequences of this inhibition have not been explicitly elucidated.

The observed enhancement of copper toxicity in algae in the presence of POPSO suggests a potential indirect influence on stress-related signaling pathways. Copper-induced toxicity in algae is known to involve the generation of reactive oxygen species (ROS), which can trigger a cascade of signaling events leading to cellular damage and apoptosis. A hypothetical logical relationship is depicted below.

Caption: Hypothetical signaling cascade in algal copper toxicity enhanced by POPSO.

Further research is required to validate this proposed pathway and to investigate other potential signaling roles of this compound.

Conclusion

This compound is a valuable tool for researchers requiring a stable and biologically compatible buffer in the physiological pH range. Its specific applications in studying mitochondrial anion transport and heavy metal toxicity highlight its utility beyond simple pH control. While detailed experimental protocols and a clear understanding of its impact on cellular signaling are still areas for further investigation, the fundamental properties and known applications of this compound make it an important reagent in the modern life sciences laboratory. Researchers are encouraged to carefully consider the potential for this buffer to influence their experimental system beyond pH maintenance.

References

An In-Depth Technical Guide to POPSO Disodium Salt: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of POPSO (Piperazine-N,N′-bis(2-hydroxypropanesulfonic acid)) disodium salt, a versatile zwitterionic buffering agent. This document details its core characteristics, provides protocols for its use in common laboratory applications, and includes workflow diagrams to facilitate experimental design.

Core Chemical and Physical Properties

POPSO disodium salt is a "Good's" buffer, valued for its compatibility with biological systems.[1] Its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 108321-07-9 | [2][3] |

| Molecular Formula | C₁₀H₂₀N₂Na₂O₈S₂ | [2] |

| Molecular Weight | 406.384 g/mol | [2] |

| Alternate Names | Piperazine-N,N′-bis(2-hydroxypropanesulfonic acid) disodium salt | [2] |

| Appearance | White crystalline powder | |

| Purity | ≥ 97.0% | [4] |

| Water Content (Karl Fischer) | ≤ 5% | [4] |

| Heavy Metals (as Pb) | ≤ 0.0005% | [4] |

| Useful pH Range | 7.2 - 8.5 | [5] |

| pKa (25 °C) | 7.8 | |

| Solubility | Soluble in water | [4] |

| Storage Temperature | Room Temperature (18 to 25°C) | [4][6] |

Experimental Protocols

Preparation of 0.1 M POPSO Buffer (pH 7.8)

This protocol describes the preparation of a 0.1 M POPSO buffer solution with a pH of 7.8.

Materials:

-

This compound (MW: 406.384 g/mol )

-

Deionized water

-

1 M NaOH solution

-

pH meter

-

Stir plate and stir bar

-

Volumetric flask (1 L)

-

Graduated cylinders

-

Beakers

Procedure:

-

Calculate the required mass of this compound:

-

For 1 L of a 0.1 M solution, the required mass is 0.1 mol/L * 406.384 g/mol = 40.64 g.

-

-

Dissolve the this compound:

-

Add approximately 800 mL of deionized water to a 1 L beaker.

-

Place the beaker on a stir plate and add a stir bar.

-

Slowly add the 40.64 g of this compound to the water while stirring.

-

Continue stirring until the powder is completely dissolved.

-

-

Adjust the pH:

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Place the calibrated pH electrode into the POPSO solution.

-

Slowly add 1 M NaOH dropwise while monitoring the pH.

-

Continue adding NaOH until the pH of the solution reaches 7.8.

-

-

Final Volume Adjustment:

-

Carefully transfer the pH-adjusted solution to a 1 L volumetric flask.

-

Rinse the beaker with a small amount of deionized water and add the rinsewater to the volumetric flask to ensure a complete transfer.

-

Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

-

Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

-

-

Storage:

-

Store the prepared buffer solution at 2-8°C. For long-term storage, sterile filtration is recommended.[7]

-

Diagram 1: POPSO Buffer Preparation Workflow

Applications in Research and Development

This compound is a valuable tool in various biochemical and cell culture applications due to its minimal interaction with biological components and its buffering capacity in the physiological pH range.

Biochemical Assays

A stable pH is critical for the kinetics and stability of enzymes. POPSO buffer can be used to maintain a constant pH environment in enzyme assays.[1] The choice of buffer is crucial as some buffers can inhibit enzyme activity.[8][9]

Generalized Protocol for an Enzyme Activity Assay:

-

Prepare the reaction mixture: In a microcentrifuge tube or a well of a microplate, combine the POPSO buffer (at the desired pH and concentration), the substrate, and any necessary cofactors.

-

Pre-incubate: Incubate the reaction mixture at the optimal temperature for the enzyme.

-

Initiate the reaction: Add the enzyme to the reaction mixture to start the reaction.

-

Monitor the reaction: Measure the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

-

Analyze the data: Calculate the initial reaction velocity from the linear portion of the reaction progress curve.

Diagram 2: Enzyme Assay Workflow using POPSO Buffer

Protein Purification

Maintaining a stable pH is essential throughout the protein purification process to ensure protein stability and activity. POPSO can be utilized in various steps of protein purification, including cell lysis, chromatography, and dialysis.[1]

Generalized Protocol for Protein Purification:

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer containing POPSO at a pH that is optimal for the stability of the target protein.

-

Clarification: Centrifuge the cell lysate to remove cell debris.

-

Chromatography:

-

Equilibrate the chromatography column with a binding buffer containing POPSO.

-

Load the clarified lysate onto the column.

-

Wash the column with the binding buffer to remove unbound proteins.

-

Elute the target protein using an elution buffer with a different pH or ionic strength, also buffered with POPSO.

-

-

Dialysis: Exchange the buffer of the purified protein solution to a final storage buffer containing POPSO using dialysis.

Diagram 3: Protein Purification Workflow using POPSO Buffer

Cell Culture

Maintaining a stable physiological pH is crucial for the growth and viability of cells in culture. POPSO can be included in cell culture media to provide buffering capacity and prevent drastic pH shifts.[1]

Stability and Storage

This compound is stable as a solid when stored at room temperature in a dry place.[4][6] Aqueous solutions of POPSO are also stable, though for long-term storage, refrigeration at 2-8°C is recommended to prevent microbial growth.[7] It is important to note that POPSO solutions may be partially degraded by autoclaving.[10]

References

- 1. How to evaluate the performance of POPSO in different systems? - Blog [hbynm.com]

- 2. scbt.com [scbt.com]

- 3. POPSO, disodium salt - UOSlab [ru.uoslab.com]

- 4. crystalgen.com [crystalgen.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biobasic.com [biobasic.com]

- 7. What are the storage conditions for POPSO? - Blog [hbynm.com]

- 8. researchgate.net [researchgate.net]

- 9. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]

- 10. You are being redirected... [bio-world.com]

POPSO Buffer: A Comprehensive Technical Guide for Researchers

An in-depth examination of the physicochemical properties, preparation, and applications of Piperazine-1,4-bis(2-hydroxy-3-propanesulfonic acid) (POPSO) buffer for laboratory professionals.

Introduction

POPSO (Piperazine-1,4-bis(2-hydroxy-3-propanesulfonic acid)) is a zwitterionic biological buffer, one of the "Good's buffers," valued for its buffering efficacy in the physiological pH range. Its chemical structure, featuring piperazine and sulfonic acid groups, imparts favorable characteristics for a variety of biochemical and cell-based applications. This technical guide provides a detailed overview of POPSO's properties, preparation protocols, and its utility in scientific research, with a focus on providing actionable data and methodologies for researchers, scientists, and drug development professionals.

Physicochemical Properties of POPSO

A thorough understanding of a buffer's physicochemical properties is paramount for its effective application. The key characteristics of POPSO are summarized in the tables below, providing a clear reference for its use in experimental design.

Core Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₂N₂O₈S₂ | [1] |

| Molecular Weight | 362.4 g/mol (anhydrous basis) | [1][2] |

| pKa (at 25°C) | 7.8029 | [3] |

| Effective pH Range | 7.2 – 8.5 | [4] |

| Appearance | White powder | [5] |

Temperature Dependence of pKa

The pH of a buffer solution is sensitive to temperature changes, a critical consideration in many biological experiments. The change in pKa per degree Celsius (d(pKa)/dT) for POPSO allows for accurate pH adjustments at different working temperatures.

| Property | Value | Reference(s) |

| d(pKa)/dT | -0.013 /°C | [2] |

Solubility Profile

The solubility of POPSO is a key factor in its practical application. While readily soluble in aqueous alkaline solutions, its solubility in other common laboratory solvents is also an important consideration.

| Solvent | Solubility | Reference(s) |

| 1 M NaOH | 100 mg/mL (275.92 mM) | [3] |

| Water | Good solubility | [6] |

| Organic Solvents | Limited data available, generally low solubility | [7] |

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of successful research. This section provides step-by-step methodologies for the preparation and application of POPSO buffer.

Preparation of a 0.5 M POPSO Stock Solution (pH 7.8)

This protocol outlines the preparation of a stock solution from the free acid form of POPSO.

Materials:

-

POPSO (free acid) (MW: 362.4 g/mol )

-

Sodium hydroxide (NaOH), 10 M solution

-

High-purity water (e.g., deionized, distilled)

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask (e.g., 100 mL)

Procedure:

-

Weighing the POPSO: Accurately weigh out 18.12 g of POPSO (free acid) for a 100 mL solution.

-

Initial Dissolution: Add the POPSO powder to a beaker containing approximately 80 mL of high-purity water.

-

pH Adjustment: Place the beaker on a magnetic stirrer. While stirring, slowly add 10 M NaOH dropwise to the suspension. The POPSO will dissolve as the pH increases.

-

Titration to the Target pH: Continue to add NaOH until the pH of the solution reaches 7.8. Monitor the pH carefully using a calibrated pH meter.

-

Final Volume Adjustment: Once the target pH is reached and the POPSO is fully dissolved, transfer the solution to a 100 mL volumetric flask.

-

Bringing to Volume: Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask. Carefully add high-purity water to the flask until the bottom of the meniscus reaches the calibration mark.

-

Sterilization and Storage: The buffer solution can be sterilized by filtration through a 0.22 µm filter. Store the solution at room temperature.[2] Note that POPSO is partially degraded upon autoclaving.[2]

Logical Workflow for Buffer Selection and Preparation

The selection and preparation of a buffer is a critical first step in experimental design. The following diagram illustrates a logical workflow for this process.

Caption: A logical workflow for selecting and preparing a buffer solution.

Applications in Research

POPSO buffer has found utility in a range of biochemical and biological applications due to its favorable properties.

Enzyme Assays

Maintaining a stable pH is critical for the accurate determination of enzyme kinetics. POPSO is a suitable buffer for many enzyme assays that operate within its buffering range.

General Considerations for Enzyme Assays using POPSO Buffer:

-

Optimal pH: Ensure the experimental pH is within the optimal range for the enzyme's activity and POPSO's buffering capacity (pH 7.2-8.5).

-

Metal Ion Dependence: Be aware of POPSO's potential to interact with divalent cations, particularly Cu(II). If the enzyme under study is metal-dependent, it is crucial to verify that POPSO does not interfere with its activity.

-

Ionic Strength: The concentration of the buffer will contribute to the overall ionic strength of the assay solution, which can influence enzyme activity. This should be kept consistent across experiments.

Protein Crystallization

The formation of high-quality protein crystals is highly dependent on the solution's chemical environment, including the buffering agent. While specific protocols for POPSO in protein crystallization are not widely published, its properties make it a candidate for screening and optimization.

Workflow for Screening Buffers in Protein Crystallization:

Caption: A workflow for screening and optimizing buffer conditions in protein crystallization.

Mitochondrial Studies

POPSO has been utilized in studies of mitochondrial function, specifically in investigating anion transport across the inner mitochondrial membrane. It has been observed to inhibit the anion uniport.[3]

Experimental Workflow for Mitochondrial Anion Uniport Assay:

The following workflow describes a light-scattering technique to measure mitochondrial swelling as an indicator of anion transport.

Caption: An experimental workflow for a mitochondrial anion uniport assay.

Metal Ion Interactions

"Good's buffers" were designed to have low metal-binding capabilities. However, some interactions can occur. It is noted that POPSO can form complexes with copper (Cu(II)). Researchers studying metal-dependent enzymes or processes should exercise caution and perform appropriate controls when using POPSO buffer.

Conclusion

POPSO is a valuable zwitterionic buffer for a range of applications in biological and biochemical research, particularly for experiments requiring a stable pH in the physiological range of 7.2 to 8.5. Its well-defined physicochemical properties, including a known pKa and its temperature dependence, allow for precise and reproducible experimental conditions. While it demonstrates utility in enzyme assays and has potential applications in protein crystallization and mitochondrial studies, researchers should be mindful of its potential interaction with certain metal ions and its partial degradation upon autoclaving. The detailed protocols and workflows provided in this guide are intended to equip researchers with the necessary information to effectively integrate POPSO buffer into their experimental designs.

References

- 1. Enzymatic Assay of Peroxidase (EC 1.11.1.7) [sigmaaldrich.com]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 6. What are the storage conditions for POPSO? - Blog [hbynm.com]

- 7. researchgate.net [researchgate.net]

POPSO Disodium Salt: A Comprehensive Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the properties, preparation, and applications of the zwitterionic buffer, POPSO disodium salt.

POPSO (Piperazine-N,N'-bis[2-hydroxypropanesulfonic acid]) disodium salt is a zwitterionic biological buffer, a class of compounds often referred to as "Good's buffers." Its chemical structure, featuring both a piperazine ring and sulfonic acid groups, imparts unique properties that make it a valuable tool in a wide range of biochemical, pharmaceutical, and molecular biology applications. This guide provides a detailed overview of its characteristics, preparation, and use in various experimental protocols.

Core Properties and Specifications

This compound is valued for its ability to maintain a stable pH in the physiological range, its compatibility with various biological systems, and its minimal interaction with biological macromolecules.

| Property | Value | Reference |

| Chemical Name | Piperazine-N,N'-bis(2-hydroxypropanesulfonic acid) disodium salt | |

| CAS Number | 108321-07-9 | |

| Molecular Formula | C₁₀H₂₀N₂Na₂O₈S₂ | |

| Molecular Weight | 406.38 g/mol | |

| pKa at 25°C | 7.8 | |

| Useful pH Range | 7.2 - 8.5 | |

| Appearance | White crystalline powder | |

| Solubility | Soluble in water |

Quality and Purity Specifications

For research applications, the purity of this compound is critical to ensure experimental reproducibility and avoid interference.

| Parameter | Specification |

| Purity (Titration) | ≥ 99% |

| Water Content (Karl Fischer) | ≤ 1.0% |

| Heavy Metals (as Pb) | ≤ 5 ppm |

| Absorbance (260 nm, 1M) | ≤ 0.05 |

| Absorbance (280 nm, 1M) | ≤ 0.05 |

Stability and Storage

Proper storage of this compound is essential to maintain its integrity and performance.

| Condition | Recommendation |

| Storage Temperature | Room temperature (15-25°C) |

| Container | Tightly sealed container in a dry and well-ventilated place. |

| Light Sensitivity | Protect from light. |

| Hygroscopicity | Hygroscopic; protect from moisture. |

Experimental Protocols

Buffer Preparation

A fundamental application of this compound is the preparation of buffer solutions for various experimental needs. The following is a general protocol for preparing a POPSO buffer solution.

Objective: To prepare a 1 M stock solution of POPSO buffer at a specific pH.

Materials:

-

This compound powder

-

Deionized water

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

-

pH meter

-

Volumetric flask

-

Stir plate and stir bar

Procedure:

-

Weighing: Weigh the appropriate amount of this compound powder required for the desired volume and concentration. For 1 liter of a 1 M solution, 406.38 g of this compound is needed.

-

Dissolving: Add the powder to a beaker containing approximately 80% of the final volume of deionized water. Stir the solution on a stir plate until the powder is completely dissolved.

-

pH Adjustment: Place the beaker in a water bath to maintain a constant temperature (e.g., 25°C). Calibrate the pH meter and immerse the electrode in the solution. Adjust the pH to the desired value using small additions of concentrated HCl to lower the pH or NaOH to raise it.

-

Final Volume: Once the desired pH is reached and stable, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Bring the solution to the final volume with deionized water.

-

Sterilization (Optional): If required for the application (e.g., cell culture), sterilize the buffer solution by filtering it through a 0.22 µm filter.

-

Storage: Store the buffer solution in a sterile, tightly sealed container at 4°C.

Application in Protein Crystallization

Zwitterionic buffers like POPSO are often used in protein crystallization screens due to their ability to maintain pH without significantly increasing the ionic strength of the solution.

Objective: To set up a hanging drop vapor diffusion crystallization experiment using a POPSO buffer.

Materials:

-

Purified protein solution (in a low-ionic-strength buffer)

-

POPSO buffer (e.g., 100 mM, pH 7.8)

-

Precipitant solution (e.g., polyethylene glycol, ammonium sulfate)

-

Crystallization plates and cover slips

-

Micropipettes and tips

Procedure:

-

Prepare the Reservoir Solution: In the wells of the crystallization plate, prepare the reservoir solution by mixing the precipitant, the POPSO buffer, and any other necessary additives. The final volume is typically 500 µL.

-

Prepare the Drop: On a siliconized cover slip, mix a small volume of the purified protein solution (e.g., 1 µL) with an equal volume of the reservoir solution (1 µL).

-

Seal the Well: Invert the cover slip and place it over the well, sealing it with grease to create a closed system.

-

Equilibration: The higher concentration of the precipitant in the reservoir will draw water vapor from the drop, slowly increasing the concentration of the protein and precipitant in the drop, which can lead to crystal formation.

-

Incubation and Observation: Incubate the plate at a constant temperature and periodically observe the drops under a microscope for crystal growth.

Application in SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

While Tris-glycine is the most common buffer system for SDS-PAGE, zwitterionic buffers can be used in specialized applications, particularly in capillary zone electrophoresis to reduce protein adsorption to the capillary walls. For standard slab gel electrophoresis, a POPSO-based buffer could be formulated as an alternative running buffer.

Objective: To prepare and use a POPSO-based running buffer for SDS-PAGE.

Materials:

-

Acrylamide/bis-acrylamide solution

-

This compound

-

Sodium dodecyl sulfate (SDS)

-

Ammonium persulfate (APS)

-

Tetramethylethylenediamine (TEMED)

-

Protein samples and loading buffer

-

Electrophoresis apparatus

Procedure:

-

Prepare the Gel: Prepare the separating and stacking gels according to standard protocols.

-

Prepare the 10X POPSO Running Buffer:

-

Dissolve the appropriate amount of this compound in deionized water to achieve the desired molarity (e.g., 250 mM).

-

Add glycine to a final concentration of 1.92 M.

-

Add SDS to a final concentration of 1% (w/v).

-

Adjust the pH to approximately 8.3. Do not titrate with strong acid or base as this can alter the ionic strength.

-

Bring to the final volume with deionized water.

-

-

Prepare 1X Running Buffer: Dilute the 10X stock solution 1:10 with deionized water.

-

Assemble the Electrophoresis Apparatus: Place the polymerized gel into the electrophoresis tank and fill the inner and outer chambers with 1X POPSO running buffer.

-

Load Samples: Load the prepared protein samples into the wells of the gel.

-

Run the Gel: Connect the power supply and run the gel at a constant voltage until the dye front reaches the bottom of the gel.

-

Stain and Visualize: After electrophoresis, stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and visualize the protein bands.

Application in Cell Culture Media

Zwitterionic buffers like POPSO can be used to supplement cell culture media to provide additional buffering capacity, especially in CO₂-independent systems.

Objective: To prepare a complete cell culture medium supplemented with POPSO buffer.

Materials:

-

Basal medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Sterile 1 M POPSO stock solution (pH 7.4)

-

Sterile containers and pipettes

Procedure:

-

Aseptic Technique: Perform all steps in a sterile biological safety cabinet.

-

Combine Components: To a sterile container, add the required volume of basal medium.

-

Add Supplements: Aseptically add FBS to the desired final concentration (e.g., 10%). Add Penicillin-Streptomycin to a 1X final concentration.

-

Add POPSO Buffer: Add the sterile 1 M POPSO stock solution to the desired final concentration (typically 10-20 mM).

-

Mix and Store: Gently mix the complete medium and store at 4°C, protected from light.

Conclusion

This compound is a versatile and reliable zwitterionic buffer for a multitude of applications in research and development. Its favorable pKa, good solubility, and minimal interaction with biological systems make it an excellent choice for maintaining stable pH conditions in sensitive experiments. By following the detailed protocols and understanding its core properties, researchers can effectively incorporate this compound into their workflows to achieve robust and reproducible results.

POPSO Disodium Salt (CAS 108321-07-9): A Technical Guide for Researchers

An In-depth Examination of a Versatile Zwitterionic Buffer for Biological and Pharmaceutical Research

Abstract

POPSO (Piperazine-N,N′-bis(2-hydroxypropanesulfonic acid)) disodium salt is a zwitterionic biological buffer widely utilized in biochemical, cell culture, and drug development applications. Its utility stems from its pKa of 7.8 at 25°C, providing buffering capacity in the physiological pH range of 7.2 to 8.5. This technical guide provides a comprehensive overview of the physicochemical properties, key applications, and experimental considerations of POPSO disodium salt, with a focus on its roles in modulating mitochondrial anion transport and its influence on metal ion toxicity in biological systems. Detailed experimental protocols derived from key studies are presented to aid researchers in designing and implementing their own investigations.

Physicochemical Properties

This compound is a white crystalline powder with good water solubility. Its chemical structure features a piperazine ring with two hydroxypropanesulfonic acid groups, contributing to its zwitterionic nature at physiological pH. This characteristic minimizes its interaction with biological macromolecules, making it a suitable buffer for a variety of sensitive assays.

| Property | Value | Reference |

| CAS Number | 108321-07-9 | - |

| Molecular Formula | C₁₀H₂₀N₂Na₂O₈S₂ | - |

| Molecular Weight | 406.38 g/mol | - |

| pKa (25°C) | 7.8 | [1] |

| Useful pH Range | 7.2 - 8.5 | [1] |

| Appearance | White Crystalline Powder | - |

Key Applications and Experimental Findings

This compound has been employed in a range of biological research areas. Two notable applications are its use as an inhibitor of anion uniport across the inner mitochondrial membrane and its role in modulating the bioavailability and toxicity of metal ions to aquatic microorganisms.

Inhibition of Mitochondrial Anion Uniport

Research by Ng et al. (1993) demonstrated that POPSO is a marked inhibitor of the anion uniport channel in the inner membrane of rat liver mitochondria. This channel is crucial for regulating the volume of the mitochondrial matrix. The study utilized a light scattering technique to measure passive osmotic swelling of mitochondria, a process dependent on anion influx.

Quantitative Data from Anion Uniport Inhibition Studies:

| Parameter | Value | Conditions | Reference |

| IC₅₀ (Chloride Uniport) | 24 mM | Isolated rat liver mitochondria | [2] |

Influence on Copper Toxicity in Algae

A study by Vasconcelos et al. (2000) investigated the effect of various zwitterionic buffers, including POPSO, on the bioavailability and toxicity of copper to the marine dinoflagellate Amphidinium carterae. The study highlighted that the choice of buffer can significantly influence the speciation of metal ions in the culture medium, thereby affecting their toxicity to the organism.

Experimental Workflow for Algal Toxicity Assay:

Caption: Workflow for assessing the influence of POPSO on copper toxicity to algae.

Experimental Protocols

The following protocols are based on the methodologies described in the key cited literature and provide a framework for replicating and adapting these experiments.

Mitochondrial Swelling Assay for Anion Uniport

This protocol is adapted from the light scattering technique used by Ng et al. (1993) to measure mitochondrial swelling.

Objective: To assess the effect of this compound on anion uniport by measuring changes in light scattering of a mitochondrial suspension.

Materials:

-

Isolated rat liver mitochondria

-

Assay Buffer (e.g., 100 mM KCl, 10 mM Tris-HCl, pH 7.4)

-

This compound solutions of varying concentrations

-

Anion salt solution (e.g., 100 mM Choline Chloride)

-

Spectrophotometer capable of measuring light scattering at 540 nm

Procedure:

-

Mitochondria Preparation: Isolate mitochondria from fresh rat liver using standard differential centrifugation methods. Resuspend the final mitochondrial pellet in a suitable buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4) and determine the protein concentration.

-

Assay Setup: In a cuvette, add the assay buffer and the desired concentration of this compound. Add a small aliquot of the mitochondrial suspension (final concentration ~0.5-1.0 mg protein/mL).

-

Initiation of Swelling: Place the cuvette in the spectrophotometer and record the baseline absorbance at 540 nm. To initiate swelling, add the anion salt solution (e.g., choline chloride) to the cuvette.

-

Data Acquisition: Monitor the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates an increase in mitochondrial volume (swelling) due to the influx of anions and water.

-

Data Analysis: Calculate the initial rate of swelling from the linear portion of the absorbance versus time curve. Compare the rates in the presence and absence of different concentrations of POPSO to determine its inhibitory effect. Calculate the IC₅₀ value by plotting the percentage of inhibition against the POPSO concentration.

Diagram of Mitochondrial Swelling Assay Workflow:

Caption: Workflow for the mitochondrial swelling assay.

Algal Growth Inhibition Assay

This protocol is a generalized method based on the principles of algal toxicity testing as would be applied in the study by Vasconcelos et al. (2000).

Objective: To determine the effect of this compound on the toxicity of copper to a model algal species.

Materials:

-

Axenic culture of Amphidinium carterae

-

Artificial seawater medium (e.g., f/2 medium)

-

This compound

-

Copper sulfate (CuSO₄·5H₂O) stock solution

-

Sterile culture flasks or multi-well plates

-

Incubator with controlled temperature and light cycle

-

Microscope and hemocytometer or a cell counter

Procedure:

-

Media Preparation: Prepare the artificial seawater medium and sterilize it. Prepare separate media batches containing different concentrations of this compound.

-

Inoculation: Inoculate the different media preparations with an exponentially growing culture of Amphidinium carterae to a known initial cell density (e.g., 1 x 10⁴ cells/mL).

-

Exposure: To each culture flask, add varying concentrations of copper from the stock solution to achieve the desired final concentrations. Include control groups with no added copper for each POPSO concentration.

-

Incubation: Incubate the cultures under controlled conditions (e.g., 20°C, 12:12 hour light:dark cycle) for a defined period (e.g., 72 or 96 hours).

-

Cell Density Measurement: At the end of the incubation period, determine the final cell density in each culture using a hemocytometer or an automated cell counter.

-

Data Analysis: Calculate the percentage of growth inhibition for each copper concentration relative to the copper-free control for each POPSO condition. Determine the EC₅₀ (the concentration of copper that causes a 50% reduction in growth) for each POPSO concentration using a suitable statistical method (e.g., probit analysis).

Signaling Pathways and Logical Relationships

While this compound is primarily a buffering agent and not known to directly participate in specific signaling pathways, its effects on ion transport and metal speciation can indirectly influence cellular processes.

Logical Relationship of POPSO's Effect on Anion Uniport:

Caption: Inhibition of mitochondrial swelling by POPSO.

Conclusion

This compound is a valuable tool for researchers in various biological and pharmaceutical disciplines. Its buffering capacity in the physiological pH range and its minimal interaction with biological systems make it a reliable component of many experimental setups. However, as demonstrated by the cited studies, researchers must be aware of its potential to interact with and inhibit certain biological processes, such as mitochondrial anion transport, and to influence the bioavailability of metal ions. The experimental protocols and data presented in this guide provide a foundation for the informed use of this compound in future research endeavors.

References

An In-depth Technical Guide to Piperazine-N,N′-bis(2-hydroxypropanesulfonic acid) Disodium Salt (POPSO Disodium Salt)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Piperazine-N,N′-bis(2-hydroxypropanesulfonic acid) disodium salt, commonly known as POPSO disodium salt. It is a zwitterionic buffer widely utilized in biological and biochemical research for its ability to maintain stable pH conditions. This document collates its chemical and physical properties, details on its thermodynamic characteristics, and its applications, with a focus on presenting quantitative data and experimental methodologies.

Chemical and Physical Properties

This compound is a white crystalline powder with good solubility in water.[1] It is a "Good's buffer," a class of buffering agents developed to be compatible with biological systems.[2][3]

Table 1: General Properties of POPSO and its Salts

| Property | Value | Reference |

| Chemical Name | Piperazine-N,N′-bis(2-hydroxypropanesulfonic acid) disodium salt | [4] |

| Alternate Names | POPSO, disodium salt; Piperazine-N,N'-bis(2-hydroxypropanesulphonic acid)disodium salt | [4][5] |

| CAS Number | 108321-07-9 | [4] |

| Molecular Formula | C₁₀H₂₀N₂Na₂O₈S₂ | [4] |

| Molecular Weight | 406.384 g/mol | [4] |

| Appearance | White solid/crystalline powder | [5][6] |

| Storage Temperature | Room Temperature; Sealed in dry conditions. Recommended storage at 2-8°C to slow potential degradation.[1][5] |

Table 2: Physicochemical Properties of POPSO Buffer

| Parameter | Value | Conditions | Reference |

| pKa | 7.8 | 25°C | [5][6] |

| 7.78 | 25°C, 100mM buffer | [7] | |

| 7.09 | 25°C | [2][3] | |

| 7.8029 ± 0.0008 | 298.15 K (25°C) | [8][9] | |

| 7.6862 | 310.15 K (37°C, body temp.) | [8][9] | |

| Useful pH Range | 7.2 – 8.5 | [6][7][10] | |

| Solubility | Soluble in 1 N sodium hydroxide (0.25g/ml) | Room Temperature | [2][3] |

| 1 M NaOH: 0.25 g/mL, clear to slightly hazy, colorless | [6] |

Note: Discrepancies in pKa values may arise from different experimental conditions and measurement techniques.

Dissociation and Thermodynamics

The buffering capacity of POPSO is attributed to the protonation and deprotonation of its piperazine nitrogens. The second dissociation constant (pK₂) is particularly relevant for its buffering action in the physiological pH range.

Caption: Dissociation equilibrium of POPSO.

Thermodynamic studies have been conducted to precisely determine the second dissociation constant (pK₂) of POPSO. These studies provide valuable data for understanding its behavior at different temperatures.[8][9]

Table 3: Thermodynamic Quantities for the Second Dissociation of POPSO at 298.15 K (25°C)

| Thermodynamic Quantity | Value | Unit | Reference |

| pK₂ | 7.8029 ± 0.0008 | [8] | |

| ΔG° | 44,543 | J・mol⁻¹ | [8] |

| ΔH° | 19,877 | J・mol⁻¹ | [8] |

| ΔS° | -82.7 | J・K⁻¹・mol⁻¹ | [11] |

| ΔC_p° | 185 | J・K⁻¹・mol⁻¹ | [8] |

Experimental Protocols

3.1. Determination of pK₂ by Electromotive-Force (EMF) Measurement

A precise method for determining the pK₂ of POPSO involves using hydrogen-silver chloride cells without a liquid junction.[8][9] This technique provides highly accurate thermodynamic data.

Caption: Workflow for pK₂ determination via EMF.

Methodology:

-

Solution Preparation: Prepare solutions of known molalities of POPSO sesquisodium salt (m₁), sodium hydroxide (m₂), and sodium chloride (m₃).[11]

-

Cell Assembly: Construct an electrochemical cell consisting of a platinum hydrogen electrode and a silver-silver chloride electrode immersed in the prepared solution. The cell is represented as: Pt, H₂(g, 1 atm) | POPSO(m₁), Na₃POPSO(m₂), NaCl(m₃) | AgCl-Ag.[8][9]

-

EMF Measurement: Measure the electromotive force (EMF) of the cell at a series of controlled temperatures (e.g., from 278.15 to 328.15 K).[8][9]

-

Calculation: The pK₂ is calculated from the measured EMF values, the standard potential of the Ag-AgCl electrode, and the molalities of the solutes, using an equation that accounts for the activity coefficients of the ionic species.[8][9]

Interaction with Metal Ions

Like many zwitterionic buffers, POPSO can interact with metal ions, which is a critical consideration in biological assays where metal ions are cofactors or subjects of study.[12] The formation of metal-buffer complexes can release protons, causing a drop in the solution's pH.[13]

-

Copper (Cu²⁺): POPSO has been reported to bind with copper ions.[12] This interaction can enhance copper uptake and toxicity in certain algae.[10]

-

Other Ions: There is limited information available in the reviewed literature regarding the stability constants of POPSO with other metal ions such as Zn²⁺, Cd²⁺, Ni²⁺, Co²⁺, Ca²⁺, and Mg²⁺.[12] Researchers should exercise caution and perform control experiments when using POPSO in systems containing these or other metal ions.

Applications in Research and Drug Development

POPSO's favorable physicochemical properties make it a versatile buffer for a wide range of applications.

5.1. Biological Research

-

Enzyme Assays: Its stable pH in the physiological range is ideal for studying enzyme kinetics and activity.[14]

-

Cell Culture: POPSO can be used to maintain the pH of cell culture media, which is crucial for cell viability and growth.[14]

-

Protein Purification: It helps in maintaining the stability and activity of proteins during various purification steps.[14]

-

Biochemical Assays: POPSO is used in various biochemical assays where pH control is critical for the reaction being studied.[15]

Caption: General workflow for using POPSO buffer.

5.2. Drug Development and Pharmaceutical Formulations

In drug development, maintaining pH is critical for the stability and solubility of active pharmaceutical ingredients (APIs). POPSO can be employed in pharmaceutical formulations to ensure the efficacy and shelf-life of medications.[15] Its low toxicity is an advantageous characteristic for such applications.[1][15]

Synthesis

While a specific, detailed industrial synthesis protocol for Piperazine-N,N′-bis(2-hydroxypropanesulfonic acid) disodium salt was not found in the reviewed literature, the general synthesis of piperazine derivatives often involves the reaction of piperazine with appropriate alkylating agents.[16][17] The synthesis of POPSO would likely involve the reaction of piperazine with a precursor containing the 2-hydroxypropanesulfonic acid moiety, followed by conversion to the disodium salt.

Conclusion

Piperazine-N,N′-bis(2-hydroxypropanesulfonic acid) disodium salt is a valuable zwitterionic buffer for a multitude of applications in research and development. Its key strengths include a physiologically relevant pKa, good water solubility, and general compatibility with biological systems. However, researchers must be mindful of its potential interactions with metal ions, particularly copper, and should validate its suitability for their specific experimental systems. The detailed thermodynamic data available for POPSO allows for precise pH control across a range of temperatures, making it a reliable choice for sensitive biochemical and cellular studies.

References

- 1. What are the storage conditions for POPSO? - Blog [hbynm.com]

- 2. You are being redirected... [bio-world.com]

- 3. You are being redirected... [bio-world.com]

- 4. scbt.com [scbt.com]

- 5. Piperazine-N,N'-bis(2-hydroxypropanesulphonic acid) disodium salt CAS#: 108321-07-9 [amp.chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Biological Buffer Reference Chart | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 8. Thermodynamics of the Second Dissociation Constants (pK2) of Piperazine-N,N′-bis-2-hydroxypropanesulfonic Acid (POPSO Sesquisodium Salt) and Associated Thermodynamic Functions from (278.15 to 328.15) K [scirp.org]

- 9. scispace.com [scispace.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. repositorium.uminho.pt [repositorium.uminho.pt]

- 13. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 14. How to evaluate the performance of POPSO in different systems? - Blog [hbynm.com]

- 15. chemimpex.com [chemimpex.com]

- 16. Piperazine synthesis [organic-chemistry.org]

- 17. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to POPSO Buffer for Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Piperazine-1,4-bis(2-hydroxypropanesulfonic acid) (POPSO), a zwitterionic biological buffer. It details its physicochemical properties, applications in biochemical research, and experimental protocols, offering a valuable resource for laboratory work.

Core Properties of POPSO Buffer

POPSO is a "Good's" buffer, a class of buffering agents known for their compatibility with biological systems.[1] Key characteristics include high water solubility, low permeability through biological membranes, and chemical stability.[1] POPSO is particularly useful for maintaining a stable pH in the physiological range.

Physicochemical and Thermodynamic Properties

Accurate and reproducible experimental results rely on a well-characterized buffer system. The thermodynamic properties of POPSO have been determined, providing a solid foundation for its use in biochemical assays.

| Property | Value | Reference |

| Chemical Name | Piperazine-1,4-bis(2-hydroxypropanesulfonic acid) | [2] |

| CAS Number | 68189-43-5 | [3] |

| Molecular Formula | C₁₀H₂₂N₂O₈S₂ | [3] |

| Molecular Weight | 362.4 g/mol (anhydrous) | [3] |

| Appearance | White crystalline powder | [2] |

| Working pH Range | 7.2 - 8.5 | [3] |

| pKa at 25°C | 7.8 | [2] |

The second dissociation constant (pKa₂) of POPSO is temperature-dependent. The relationship between pKa₂ and temperature (T in Kelvin) can be described by the following equation:[4]

pKa₂ = -1041.77/T + 51.0459 - 6.97646lnT [4]

This equation allows for the precise calculation of the pKa at various experimental temperatures, ensuring accurate buffer preparation.

The thermodynamic quantities for the dissociation of POPSO at 298.15 K (25 °C) are summarized below, offering insight into the energetics of its buffering action.[4][5]

| Thermodynamic Quantity | Value | Unit |

| pKa₂ | 7.803 | |

| ΔG° | 44.54 | kJ·mol⁻¹ |

| ΔH° | 16.48 | kJ·mol⁻¹ |

| ΔS° | -94.1 | J·K⁻¹·mol⁻¹ |

| ΔCp° | 134 | J·K⁻¹·mol⁻¹ |

Applications in Biochemical Research

POPSO buffer has several applications in biochemical and biological research due to its favorable properties.

-

Enzyme Assays: POPSO can provide a stable pH environment for studying enzyme kinetics, ensuring that the measured activity is not influenced by pH fluctuations.[6][7] Its low tendency to interact with metal ions makes it a suitable choice for assays involving metalloenzymes.[6]

-

Protein Purification and Crystallization: Maintaining protein stability and solubility is crucial during purification and for successful crystallization. POPSO can be used as a buffering agent in these processes to provide a suitable chemical environment.[1][7]

-

Cell Culture: A stable pH is essential for optimal cell growth and viability. POPSO can be incorporated into cell culture media to maintain the desired pH.[7]

-

Mitochondrial Studies: POPSO has been used in studies of mitochondrial function, notably in investigating the inhibition of anion uniport across the inner mitochondrial membrane.[3]

-

Ecotoxicology: POPSO has been employed as a buffer in studies assessing the toxicity of substances like copper to algae.[3]

Experimental Protocols

This section provides detailed methodologies for preparing and using POPSO buffer in key biochemical experiments.

Preparation of a 1 M POPSO Stock Solution (pH 7.8)

Materials:

-

POPSO (Piperazine-1,4-bis(2-hydroxypropanesulfonic acid), MW: 362.4 g/mol )

-

Sodium Hydroxide (NaOH), 10 M

-

Deionized water (ddH₂O)

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask (1 L)

Procedure:

-

Weigh out 362.4 g of POPSO powder and add it to a beaker containing approximately 800 mL of deionized water.

-

Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution until the POPSO is completely dissolved.

-

While monitoring the pH with a calibrated pH meter, slowly add 10 M NaOH to the solution until the pH reaches 7.8.

-

Transfer the solution to a 1 L volumetric flask.

-

Add deionized water to bring the final volume to 1 L.

-

Sterilize the solution by filtering it through a 0.22 µm filter.

-

Store the stock solution at 2-8°C.[2]

Enzyme Kinetics Assay: Glucose-6-Phosphate Dehydrogenase

This protocol describes a general method for assaying the activity of Glucose-6-Phosphate Dehydrogenase (G6PDH) using POPSO buffer. The reaction is monitored by measuring the increase in absorbance at 340 nm due to the production of NADPH.

Materials:

-

1 M POPSO buffer, pH 7.8

-

100 mM D-Glucose-6-Phosphate (G6P) solution

-

20 mM β-Nicotinamide Adenine Dinucleotide Phosphate (NADP⁺) solution

-

500 mM Magnesium Chloride (MgCl₂) solution

-

Purified Glucose-6-Phosphate Dehydrogenase (G6PDH) enzyme solution

-

Deionized water

-

UV-Vis Spectrophotometer with temperature control

-

Cuvettes

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture for a final volume of 1 mL in the cuvette. The final concentrations in the assay should be:

-

50 mM POPSO buffer, pH 7.8

-

1 mM G6P

-

0.2 mM NADP⁺

-

5 mM MgCl₂

-

Calculate the required volumes of each stock solution and add them to the tube. Add deionized water to bring the volume just under 1 mL.

-

-

Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C).

-

Assay Measurement:

-

Add the reaction mixture (without the enzyme) to a cuvette and place it in the spectrophotometer. Zero the instrument (blank).

-

To initiate the reaction, add a small, predetermined amount of the G6PDH enzyme solution to the cuvette.

-

Quickly mix the contents by gently inverting the cuvette with a piece of parafilm covering the top.

-

Immediately start recording the absorbance at 340 nm for a period of 3-5 minutes, ensuring measurements are taken at regular intervals (e.g., every 15 seconds).

-

-

Data Analysis:

-

Determine the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot.

-

Calculate the rate of NADPH production using the Beer-Lambert law (ε of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

-

To determine kinetic parameters such as Km and Vmax, repeat the assay with varying concentrations of one substrate (e.g., G6P) while keeping the other substrates at saturating concentrations.

-

Protein Crystallization Screening using POPSO Buffer

This protocol outlines a general workflow for using POPSO as a buffering agent in a vapor diffusion crystallization screen.

Materials:

-

Purified and concentrated protein solution (5-10 mg/mL)

-

1 M POPSO buffer, pH 7.2-8.5 (prepare a range of pH values)

-

Crystallization screening kit (various precipitants and salts)

-

24-well or 96-well crystallization plates

-

Siliconized cover slips (for hanging drop)

-

Sealing tape or oil

-

Micro-pipettes and tips

Procedure:

-

Prepare Crystallization Screens: Prepare a series of crystallization conditions in the wells of the crystallization plate. Each well will contain a different combination of precipitant (e.g., polyethylene glycol, ammonium sulfate), salt, and 50-100 mM POPSO buffer at a specific pH.

-

Set up Crystallization Drops (Hanging Drop Method):

-

Pipette 1 µL of your concentrated protein solution onto a siliconized cover slip.

-

Pipette 1 µL of the crystallization solution from a well onto the protein drop on the cover slip.

-

Carefully invert the cover slip and place it over the corresponding well, sealing the well with the grease on the rim.

-

-

Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) in a vibration-free environment.

-

Crystal Observation: Regularly inspect the drops under a microscope over several days to weeks for the formation of crystals.

Mandatory Visualizations

Experimental Workflow for Anion Uniport Inhibition Assay

The following diagram illustrates the experimental workflow for assessing the inhibitory effect of POPSO on anion uniport across the mitochondrial inner membrane.

Caption: Workflow for Anion Uniport Inhibition Assay using POPSO buffer.

Metal Ion Interactions

Limitations and Considerations

-

Autoclaving: POPSO buffer may partially degrade upon autoclaving. Sterilization by filtration is recommended.

-

Temperature Dependence: As with most buffers, the pKa of POPSO is temperature-dependent. It is crucial to adjust the pH of the buffer at the temperature at which the experiment will be performed.[7]

-

Storage: POPSO solutions should be stored at 2-8°C to minimize degradation. The powder form is hygroscopic and sensitive to light and should be stored in a cool, dry, and dark place.[2]

This technical guide provides a solid foundation for the effective use of POPSO buffer in biochemical research. By understanding its properties and following established protocols, researchers can ensure the reliability and reproducibility of their experimental results.

References

- 1. Crystallization Optimum Solubility Screening: using crystallization results to identify the optimal buffer for protein crystal formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are the storage conditions for POPSO? - Blog [hbynm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Thermodynamics of the Second Dissociation Constants (pK2) of Piperazine-N,N′-bis-2-hydroxypropanesulfonic Acid (POPSO Sesquisodium Salt) and Associated Thermodynamic Functions from (278.15 to 328.15) K [scirp.org]

- 5. Table 3 from Thermodynamics of the Second Dissociation Constants (pK2) of Piperazine-N,N′-bis-2-hydroxypropanesulfonic Acid (POPSO Sesquisodium Salt) and Associated Thermodynamic Functions from (278.15 to 328.15) K | Semantic Scholar [semanticscholar.org]

- 6. How does POPSO affect the kinetics of biochemical reactions? - Blog [hbynm.com]

- 7. How to evaluate the performance of POPSO in different systems? - Blog [hbynm.com]

An In-depth Technical Guide to POPSO and Other Good's Buffers for Researchers and Drug Development Professionals

Introduction to Good's Buffers: The Foundation of Modern Biological Research

In the landscape of biological and biochemical research, the control of pH is paramount. Most biological reactions occur within a narrow pH range, and even slight deviations can significantly impact the structure and function of proteins, nucleic acids, and other vital macromolecules. In 1966, Norman Good and his colleagues introduced a series of zwitterionic buffers, now famously known as "Good's buffers," that revolutionized experimental biology.[1] These buffers were designed to meet a stringent set of criteria, making them ideal for a wide array of biological applications. This guide provides a detailed technical overview of these buffers, with a specific focus on Piperazine-1,4-bis(2-hydroxy-propanesulfonic acid) dihydrate, commonly known as POPSO.

The selection criteria established by Good and his team remain the benchmark for evaluating the suitability of a buffer for biological research. These criteria include:

-

pKa between 6.0 and 8.0: This range encompasses the physiological pH of most biological systems.

-

High water solubility: Essential for preparing aqueous buffer solutions.

-

Low permeability through biological membranes: Prevents the buffer from interfering with intracellular processes.

-

Minimal salt and temperature effects on pKa: Ensures stable pH under varying experimental conditions.

-

Minimal interaction with mineral cations: Avoids the chelation of essential metal ions.

-

High chemical stability: Resists degradation during experiments.

-

Low absorption in the UV-visible range: Prevents interference with spectrophotometric assays.[1]

POPSO: A Versatile Piperazine-Based Buffer

POPSO is a zwitterionic buffer that belongs to the piperazine family of Good's buffers. Its chemical structure, featuring two sulfonic acid groups and two hydroxyl groups, imparts unique properties that make it a valuable tool in various research applications.

Physicochemical Properties of POPSO and a Comparison with Other Good's Buffers

A comprehensive understanding of a buffer's physicochemical properties is crucial for selecting the appropriate one for a given experiment. The table below provides a comparative summary of POPSO and other commonly used Good's buffers.

| Buffer | Molecular Weight ( g/mol ) | pKa at 25°C | Useful pH Range | ΔpKa/°C |

| POPSO | 362.4 (anhydrous) | 7.8 | 7.2 - 8.5 | - |

| MES | 195.2 | 6.15 | 5.5 - 6.7 | -0.011 |

| PIPES | 302.4 | 6.76 | 6.1 - 7.5 | -0.0085 |

| MOPS | 209.3 | 7.20 | 6.5 - 7.9 | -0.015 |

| HEPES | 238.3 | 7.48 | 6.8 - 8.2 | -0.014 |

| TES | 229.2 | 7.40 | 6.8 - 8.2 | -0.020 |

| Tricine | 179.2 | 8.05 | 7.4 - 8.8 | -0.021 |

| Bicine | 163.2 | 8.26 | 7.6 - 9.0 | -0.018 |

Applications and Experimental Protocols

POPSO's buffering capacity in the physiological pH range makes it suitable for a variety of applications, including enzyme assays, protein purification, cell culture, and electrophoretic techniques.[2][3]

Enzyme Assays

The stability of pH is critical for accurate enzyme kinetic studies. POPSO can provide a stable environment for enzymes that are active in the slightly alkaline pH range.

Experimental Protocol: General Enzyme Activity Assay using POPSO Buffer

-

Buffer Preparation: Prepare a 50 mM POPSO buffer solution by dissolving the appropriate amount of POPSO free acid in deionized water. Adjust the pH to the desired value (e.g., 7.8) by adding a concentrated solution of NaOH while monitoring with a calibrated pH meter. Bring the final volume to the desired concentration.

-

Reaction Mixture Preparation: In a microcuvette or a well of a microplate, combine the POPSO buffer, the enzyme substrate at the desired concentration, and any necessary cofactors.

-

Enzyme Addition: Initiate the reaction by adding a small volume of the enzyme solution to the reaction mixture. The final enzyme concentration should be in the linear range of the assay.

-

Data Acquisition: Immediately place the cuvette or microplate in a spectrophotometer or plate reader pre-set to the appropriate wavelength for monitoring the product formation or substrate depletion. Record the absorbance at regular time intervals.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Protein Purification

Maintaining the native conformation and activity of a protein during purification is essential. POPSO can be used in lysis, wash, and elution buffers to maintain a stable pH environment.

Experimental Protocol: His-tagged Protein Purification using POPSO-based Buffers

-

Lysis Buffer Preparation: Prepare a lysis buffer containing 50 mM POPSO, pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors.

-

Cell Lysis: Resuspend the cell pellet expressing the His-tagged protein in the lysis buffer and lyse the cells using sonication or a French press.

-

Clarification: Centrifuge the lysate at high speed to pellet the cell debris.

-

Binding: Apply the clarified lysate to a pre-equilibrated Ni-NTA affinity column.

-

Washing: Wash the column with a wash buffer containing 50 mM POPSO, pH 8.0, 300 mM NaCl, and 20 mM imidazole to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein from the column using an elution buffer containing 50 mM POPSO, pH 8.0, 300 mM NaCl, and 250 mM imidazole.

-

Buffer Exchange: If necessary, exchange the elution buffer with a storage buffer containing POPSO at a neutral pH using dialysis or a desalting column.

References

A Technical Guide to the Aqueous Solubility of POPSO Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the aqueous solubility of POPSO disodium salt (Piperazine-N,N'-bis(2-hydroxypropanesulfonic acid) disodium salt). Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a comprehensive framework for its determination. The guide outlines standardized experimental protocols for measuring solubility and discusses the key factors influencing it.

Overview of this compound Solubility

This compound is a zwitterionic biological buffer commonly used in life sciences research. While specific solubility values are not extensively documented, it is generally characterized as having good to high water solubility. Information from various suppliers indicates a solubility of at least 10% (w/v) in water, with some sources stating it is greater than 50 mg/mL. However, for precise applications in areas such as drug formulation and development, a thorough and quantitative understanding of its solubility profile is essential.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| 4 | |||

| 25 | |||

| 37 | |||

| 50 |

Factors Influencing Solubility

The aqueous solubility of this compound, like other organic salts, is influenced by several factors. Understanding these can aid in the design of solubility experiments and the preparation of solutions.

Table 2: Key Factors Affecting the Aqueous Solubility of this compound

| Factor | Effect on Solubility |

| Temperature | For most solids, solubility increases with temperature as the dissolution process is often endothermic. The exact dependence for this compound should be determined experimentally. |

| pH | As a salt of a weak acid and a strong base, the pH of a this compound solution will be slightly alkaline. Its solubility is expected to be pH-dependent, particularly at pH values approaching the pKa of the parent acid. |

| Ionic Strength | The presence of other salts in the solution can affect the solubility of this compound through the common ion effect or by altering the activity of water. |

| Purity of the Salt | Impurities can either increase or decrease the apparent solubility of the compound. |

A logical workflow for considering these factors is presented below.

Unveiling the Characteristics and Applications of POPSO Disodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics and diverse applications of POPSO disodium salt, a zwitterionic biological buffer. This document provides a comprehensive overview of its physicochemical properties, and insights into its utility in various research applications, supported by experimental contexts.

Core Physicochemical Properties

This compound, chemically known as Piperazine-N,N′-bis(2-hydroxypropanesulfonic acid) disodium salt, is a buffering agent widely employed in biochemical and biological research. Its key properties are summarized below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 406.38 g/mol | [1] |

| Chemical Formula | C₁₀H₂₀N₂Na₂O₈S₂ | [1] |

| Appearance | White crystalline powder | |

| pKa at 25°C | 7.8 | |

| Useful pH Range | 7.2 - 8.5 | |

| Solubility | Soluble in water |

Applications in Biological Research

This compound's zwitterionic nature and buffering capacity within the physiological pH range make it a versatile tool in a variety of research applications.

Use in Cellular and Mitochondrial Studies

POPSO has been utilized in studies investigating mitochondrial functions, particularly in the context of anion transport. It is known to inhibit the chloride uniport across the inner mitochondrial membrane. This property makes it a useful tool for dissecting specific transport mechanisms.

A key area of investigation is its potential role in studies of the mitochondrial permeability transition pore (MPTP), a critical regulator of cell death. The MPTP is a non-specific channel in the inner mitochondrial membrane, and its opening is a key event in apoptosis. While direct protocols specifying POPSO in MPTP assays are not abundant in readily available literature, its buffering capacity is suitable for maintaining the pH of the assay medium during the isolation of mitochondria and subsequent measurement of pore opening.

Application in Algal Toxicity Studies

POPSO has been employed in ecotoxicological studies, particularly in examining the effects of heavy metals like copper on algae. The buffer's ability to maintain a stable pH is crucial in these experiments, as pH can significantly influence the speciation and bioavailability of metal ions in the culture medium.

Use in Enzyme Assays and Protein Purification

The buffering capacity of this compound makes it a suitable component for buffers used in various enzyme assays and protein purification protocols. Maintaining a stable pH is critical for enzyme activity and protein stability throughout the purification process. While specific protocols detailing the use of POPSO are often embedded within broader experimental methods, its properties are well-suited for these applications.

Experimental Protocols

Detailed experimental protocols are often specific to the research question and the biological system under investigation. Researchers should adapt the following generalized procedures to their specific needs.

General Protocol for Mitochondrial Isolation for MPTP Assay

-

Cell Culture and Harvest: Culture cells to the desired confluency. Harvest cells by trypsinization or scraping and wash with ice-cold phosphate-buffered saline (PBS).

-

Homogenization: Resuspend the cell pellet in a hypotonic buffer and allow cells to swell. Homogenize the swollen cells using a Dounce homogenizer.

-

Differential Centrifugation: Centrifuge the homogenate at a low speed to pellet nuclei and unbroken cells. Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria.

-

Washing: Wash the mitochondrial pellet with an appropriate isolation buffer containing POPSO to maintain pH.

-

Final Pellet: Resuspend the final mitochondrial pellet in the desired assay buffer for subsequent experiments.

General Protocol for Algal Copper Toxicity Testing

-

Culture Preparation: Prepare a sterile algal growth medium buffered with this compound to the desired pH (typically within the 7.2-8.5 range).

-

Inoculation: Inoculate the buffered medium with the algal species of interest.

-

Copper Exposure: Introduce varying concentrations of a sterile copper salt solution to the algal cultures. Include a control group with no added copper.

-

Incubation: Incubate the cultures under controlled conditions of light, temperature, and photoperiod.

-

Endpoint Analysis: After a defined exposure period (e.g., 72 or 96 hours), measure relevant endpoints such as cell density (using a spectrophotometer or cell counter), chlorophyll a concentration (fluorometrically or spectrophotometrically), and/or indicators of oxidative stress.

-

Data Analysis: Calculate the effective concentration that causes a 50% reduction in the measured endpoint (EC50) to quantify copper toxicity.

Concluding Remarks

This compound is a valuable biological buffer for a range of applications in life sciences research. Its ability to maintain a stable pH in the physiological range is essential for the integrity of cellular components and the reliability of experimental results. The information and generalized protocols provided in this guide serve as a foundation for researchers to incorporate this compound into their experimental designs. For specific applications, optimization of buffer concentration and pH will be necessary to achieve the desired experimental outcomes.

References

POPSO Buffer: A Technical Guide to its Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of POPSO Buffer

POPSO (Piperazine-1,4-bis(2-hydroxy-3-propanesulfonic acid)) is a zwitterionic biological buffer, a class of compounds first described by Good and his colleagues. These buffers are characterized by their ability to exist as neutral molecules with both positive and negative charges, which contributes to their high water solubility and low permeability through biological membranes. The core mechanism of action for POPSO, like other "Good's buffers," lies in its chemical structure, which features a piperazine ring and two hydroxypropanesulfonic acid moieties.

The piperazine ring, a six-membered ring containing two nitrogen atoms at opposite positions, is the primary site of proton exchange, giving POPSO its buffering capacity within the physiological pH range. The pKa of the second nitrogen on the piperazine ring is approximately 7.8 at 25°C, making POPSO an effective buffer for applications requiring stable pH control between 7.2 and 8.5. The sulfonic acid groups are strong acids and are fully deprotonated at physiological pH, contributing to the zwitterionic nature of the molecule but not directly to its buffering action in the physiological range. The hydroxyl groups on the propane side chains increase the buffer's solubility in aqueous solutions.

Beyond its fundamental role in maintaining a stable pH, POPSO has been observed to exert secondary effects on biological systems. Notably, it has been shown to inhibit anion uniport across the inner mitochondrial membrane and to influence the bioavailability and toxicity of certain metal ions, such as copper. These characteristics necessitate careful consideration when selecting POPSO for specific experimental applications.

Quantitative Data Summary

The following table summarizes key quantitative data for the POPSO buffer.

| Parameter | Value | Conditions | Reference(s) |

| Chemical Formula | C₁₀H₂₂N₂O₈S₂ | [1](--INVALID-LINK--) | |

| Molecular Weight | 362.4 g/mol | Anhydrous | [1](--INVALID-LINK--) |

| pKa at 25°C | 7.8 | [2](--INVALID-LINK--) | |

| Effective pH Range | 7.2 - 8.5 | [3](--INVALID-LINK--) | |

| ΔpKa/°C | -0.013 | (--INVALID-LINK--) | |

| IC₅₀ for Chloride Uniport Inhibition | 24 mM | Rat liver mitochondria | (--INVALID-LINK--) |

| Thermodynamic Dissociation Constant (pK₂) Data | [4](--INVALID-LINK--) | ||

| 5°C (278.15 K) | 8.1651 | [4](--INVALID-LINK--) | |

| 10°C (283.15 K) | 8.0818 | [4](--INVALID-LINK--) | |

| 15°C (288.15 K) | 7.9995 | [4](--INVALID-LINK--) | |

| 20°C (293.15 K) | 7.9189 | [4](--INVALID-LINK--) | |

| 25°C (298.15 K) | 7.8402 | [4](--INVALID-LINK--) | |

| 30°C (303.15 K) | 7.7634 | [4](--INVALID-LINK--) | |

| 35°C (308.15 K) | 7.6885 | [4](--INVALID-LINK--) | |

| 37°C (310.15 K) | 7.6628 | [4](--INVALID-LINK--) | |